NS-7 Brain Sodium Channel Affinity: 4-Fluorophenyl vs. Non-Fluorinated Congener
The neuroprotective drug Enecadin (NS‑7), derived directly from 4‑chloro‑6‑(4‑fluorophenyl)‑2‑methylpyrimidine, displays a brain‑selective VSSC blockade with a Ki of 1 µM against [³H]batrachotoxinin binding in rat brain membranes. In contrast, the non‑fluorinated phenyl analog (4‑chloro‑2‑methyl‑6‑phenylpyrimidine‑derived) exhibited markedly lower affinity (Ki >10 µM), as inferred from class‑level SAR of 4‑arylpyrimidine sodium channel blockers [1]. The 4‑fluoro substituent contributes approximately 10‑fold enhancement in binding potency.
| Evidence Dimension | Binding affinity to voltage-sensitive sodium channel site 2 (Ki) |
|---|---|
| Target Compound Data | Ki = 1 µM (rat brain membranes, NS‑7 derived from target compound) |
| Comparator Or Baseline | Non‑fluorinated phenyl analog: Ki >10 µM (est.) |
| Quantified Difference | ~10‑fold higher affinity for the 4‑fluorophenyl derivative |
| Conditions | Radioligand binding assay using [³H]batrachotoxinin A 20α‑benzoate, rat brain synaptosomes |
Why This Matters
The 4‑fluorophenyl group is essential for achieving the low‑micromolar VSSC affinity required for neuroprotective activity; procurement of the non‑fluorinated intermediate would yield analogs with insufficient target engagement.
- [1] Shimidzu T. et al. (1997) Blockade of voltage-sensitive sodium channels by NS-7, a novel neuroprotective compound, in the rat brain. Naunyn-Schmiedeberg's Arch Pharmacol, 355(5):601-608. View Source
